2-Chloroquinolin-8-amine

Synthetic methodology Nitration regioselectivity Positional isomer differentiation

Many quinoline SAR programs lack a single scaffold that supports both cross-coupling diversification and directed C-H functionalization. 2-Chloroquinolin-8-amine (CAS 7461-11-2) solves this by pairing a C2 chlorine for Suzuki/Sonogashira reactions with a C8 amine that acts as a bidentate directing group. • Dual-reactivity platform: C2-Cl enables Pd-catalyzed cross-coupling; C8-NH2 directs metal-catalyzed C-H activation. • Scalable access: Multigram synthesis via high-yield (82%) reduction of 2-chloro-8-nitroquinoline. • Antiprotozoal pharmacophore: 8-aminoquinoline core with distinct mechanism vs. 4-aminoquinolines; no chloroquine cross-resistance observed in vitro.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 7461-11-2
Cat. No. B1347244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinolin-8-amine
CAS7461-11-2
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)N=C(C=C2)Cl
InChIInChI=1S/C9H7ClN2/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H,11H2
InChIKeyIFHMCZLKPVRCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroquinolin-8-amine Specifications & Procurement


2-Chloroquinolin-8-amine (CAS 7461-11-2) is a disubstituted quinoline heterocycle featuring a chlorine atom at the C2 position and a primary amine group at the C8 position of the fused bicyclic quinoline nucleus. The compound bears the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol. The C2 chlorine functions as an electron-withdrawing substituent that activates the adjacent carbon for nucleophilic aromatic substitution (SNAr) reactions, while the C8 amino group provides a nucleophilic site for derivatization or serves as a metal-coordinating auxiliary in directed C–H functionalization strategies [1]. The 8-aminoquinoline pharmacophore is historically associated with antiprotozoal activity, notably in the antimalarial agents primaquine and tafenoquine, though the substitution pattern of 2-chloroquinolin-8-amine distinguishes it from clinically deployed 8-aminoquinolines which typically lack C2 halogenation [2].

Why 2-Chloroquinolin-8-amine Is Irreplaceable


Substituting 2-chloroquinolin-8-amine with other quinoline derivatives—including 2-chloroquinoline (lacking the C8 amine), 8-aminoquinoline (lacking the C2 chlorine), 4-amino-7-chloroquinoline (chloroquine scaffold), or 7-chloroquinolin-8-amine (chlorine positional isomer)—fundamentally alters both synthetic utility and biological profile. The 2-chloro substituent activates the C2 position for palladium-catalyzed cross-coupling reactions while the C8 amine enables directed C–H functionalization chemistry; removal of either moiety eliminates this dual-reactivity platform [1]. From a pharmacological perspective, 8-aminoquinolines exhibit distinct antiprotozoal mechanisms compared to 4-aminoquinolines such as chloroquine, with 8-aminoquinolines demonstrating activity against liver-stage Plasmodium parasites and an absence of cross-resistance to chloroquine [2]. Furthermore, the position of chlorine substitution critically governs both β-hematin inhibitory activity and cellular accumulation: studies on aminoquinolines demonstrate that a 7-chloro group is required for β-hematin inhibition in the 4-aminoquinoline series, whereas the 2-chloro configuration in 2-chloroquinolin-8-amine may confer a different electronic environment and biological interaction profile [3].

2-Chloroquinolin-8-amine Procurement Evidence


Synthetic Accessibility of Positional Isomers

The synthetic route to 2-chloroquinolin-8-amine proceeds via nitration of 2-chloroquinoline followed by nitro reduction, yielding the target compound in 82% isolated yield from the 8-nitro intermediate. In contrast, the positional isomer 7-chloroquinolin-8-amine requires a distinct synthetic pathway because nitration of 2-chloroquinoline does not produce the 7-chloro-8-nitro regioisomer; the 7-chloro-8-amino substitution pattern is typically accessed via different precursor scaffolds or alternative halogenation strategies . This regiodivergent accessibility means that researchers requiring an 8-aminoquinoline with C2 halogenation cannot substitute with 7-chloro or other positional variants without redesigning synthetic sequences.

Synthetic methodology Nitration regioselectivity Positional isomer differentiation Building block procurement

8-Aminoquinoline Cross-Resistance to Chloroquine

8-Aminoquinolines as a class exhibit a distinct mechanism of antimalarial action compared to 4-aminoquinolines such as chloroquine. In a panel of seven Plasmodium falciparum clones and isolates, none of the 13 tested 8-aminoquinoline analogs demonstrated cross-resistance with either chloroquine or mefloquine [1]. Furthermore, 8 of the 13 8-aminoquinolines inhibited hematin polymerization more efficiently than chloroquine, despite being an order of magnitude less potent against chloroquine-sensitive blood-stage parasites overall [1]. Six of the 13 8-aminoquinolines had average IC₅₀ values between 50 and 100 nM against P. falciparum clones, representing an order of magnitude improvement in potency relative to primaquine, the 8-aminoquinoline prototype [1]. This class-level evidence indicates that 2-chloroquinolin-8-amine, as an 8-aminoquinoline scaffold, may provide a basis for developing antimalarial agents that remain effective against chloroquine-resistant strains, a critical advantage given widespread chloroquine resistance in endemic regions.

Antimalarial Drug resistance Mechanism of action Cross-resistance Plasmodium falciparum

Positional Chlorine Effects on Antimalarial Potency

In structure-activity relationship studies of aminoquinoline antimalarials, the position of chlorine substitution on the quinoline nucleus profoundly affects biological activity. Introduction of a 7-chloro substituent onto the parent aminoquinoline scaffold was found to increase antimalarial activity by 29-fold relative to the unsubstituted parent compound [1]. This activity enhancement correlates with a reduction in pKa₁ (the quinoline nitrogen pKa) of approximately 0.5 units, which influences vacuolar accumulation and target engagement [1]. Critically, this SAR finding demonstrates that chlorine positional isomers are not functionally equivalent: the 7-chloro substitution pattern (as in chloroquine and related 4-aminoquinolines) produces a different pharmacological outcome than would be expected for a 2-chloro substitution pattern [2]. 2-Chloroquinolin-8-amine, bearing chlorine at C2 rather than C7, therefore represents a distinct chemotype with potentially different potency, selectivity, and physicochemical properties.

Structure-activity relationship Halogen substitution Antimalarial potency Lead optimization Medicinal chemistry

2-Chloroquinolin-8-amine Research & Industrial Applications


Cross-Coupling Synthesis of C2-Functionalized 8-Aminoquinolines

The 2-chloro substituent serves as a handle for palladium-catalyzed Suzuki, Sonogashira, and Heck cross-coupling reactions, enabling installation of diverse aryl, alkynyl, or alkenyl groups at the C2 position while preserving the C8 amine for further derivatization or as a directing group [1]. This dual-functional reactivity is not achievable with 8-aminoquinoline lacking C2 halogenation. The high-yielding synthetic route from 2-chloro-8-nitroquinoline (82% yield for the reduction step) provides reliable access to multigram quantities of the building block, supporting medicinal chemistry campaigns requiring C2-aryl/alkynyl-8-aminoquinoline libraries . Projects investigating 8-aminoquinoline-based kinase inhibitors, antiprotozoal agents, or metal-chelating ligands benefit from this validated synthetic accessibility.

Antimalarial Lead Discovery for Chloroquine-Resistant Strains

The 8-aminoquinoline pharmacophore exhibits a distinct mechanism from 4-aminoquinolines and demonstrates no cross-resistance with chloroquine in vitro [1]. Six 8-aminoquinoline analogs in one screening panel achieved IC₅₀ values of 50–100 nM, an order of magnitude improvement over primaquine [1]. Additionally, 8 of 13 tested 8-aminoquinolines inhibited hematin polymerization more efficiently than chloroquine [1]. 2-Chloroquinolin-8-amine provides a starting scaffold for structure-activity relationship studies that can explore the impact of C2 substitution (versus the more common C5 and C6 modifications) on antimalarial potency, metabolic stability, and selectivity. Given that 7-chloro substitution increases antimalarial activity 29-fold relative to unsubstituted parent compounds , systematic exploration of alternative chlorine positions (C2 versus C7) may reveal novel potency and selectivity profiles.

Antileishmanial & Antimicrobial Screening

8-Quinolinamine analogs have demonstrated in vitro antileishmanial activity with IC₅₀ and IC₉₀ values comparable to pentamidine, a standard reference drug [1]. Curative antimalarial activity was achieved at a dose of 25 mg/kg/day × 4 in a P. berghei mouse model, with suppressive activity at 10 mg/kg/day × 4 [1]. 2-Chloroquinolin-8-amine serves as a precursor for synthesizing and evaluating novel 8-quinolinamine derivatives against Leishmania donovani, various bacterial strains, and fungal pathogens. The chlorine atom at C2 introduces electronic effects distinct from unsubstituted or C7-substituted analogs, potentially altering antimicrobial potency, spectrum of activity, and mammalian cytotoxicity profiles.

8-Aminoquinoline-Directed C–H Functionalization

The 8-aminoquinoline moiety is a well-established bidentate directing group for transition metal-catalyzed C–H bond activation and functionalization [1]. 2-Chloroquinolin-8-amine provides a unique scaffold that combines this directing group capability with a C2 halogen that can be independently functionalized via orthogonal cross-coupling chemistry. This enables sequential or one-pot functionalization strategies: C2 derivatization via Suzuki/Sonogashira coupling followed by C–H activation at distal positions of appended aryl groups, or vice versa. The compound thus supports methodology development in synthetic organic chemistry and the construction of complex, polyfunctionalized quinoline architectures for materials science, ligand synthesis, and medicinal chemistry applications.

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